Cas no 1315475-29-6 (3-Amino-4-(1H-pyrrol-1-yl)benzoic acid)
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid
- 3-amino-4-pyrrol-1-ylbenzoic acid
- 3-Amino-4-(1H-pyrrol-1-yl)benzoicacid
- SB63015
- AKOS012418377
- 1315475-29-6
- Benzoic acid, 3-amino-4-(1H-pyrrol-1-yl)-
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- Inchi: 1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)
- InChI Key: NJOUEJXRWNWAAC-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(C=1)N)N1C=CC=C1)=O
Computed Properties
- Exact Mass: 202.074227566g/mol
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.2Ų
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007742-1g |
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid |
1315475-29-6 | 95% | 1g |
$429.07 | 2022-04-03 | |
| Chemenu | CM155962-1g |
3-amino-4-(1H-pyrrol-1-yl)benzoic acid |
1315475-29-6 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM155962-1g |
3-amino-4-(1H-pyrrol-1-yl)benzoic acid |
1315475-29-6 | 95% | 1g |
$401 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806576-1g |
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid |
1315475-29-6 | 98% | 1g |
¥3968.00 | 2024-08-09 |
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid
Introduction to 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid (CAS No. 1315475-29-6)
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1315475-29-6, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core substituted with an amino group at the 3-position and a pyrrole ring at the 4-position, has garnered attention due to its unique structural and functional properties. The combination of these moieties imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery and mechanistic studies.
The structural motif of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid positions it as a potential candidate for various therapeutic applications. The benzoic acid moiety is well-known for its role in modulating enzyme activities and serving as a precursor in the synthesis of bioactive molecules. Meanwhile, the pyrrole ring introduces nitrogen heterocyclic characteristics, which are frequently exploited in medicinal chemistry for their ability to enhance binding affinity and metabolic stability. This dual functionality makes the compound particularly interesting for designing molecules that interact with biological targets in sophisticated ways.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid and its derivatives. Research has highlighted its potential as an intermediate in the synthesis of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in developing inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both amino and pyrrole functionalities allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds.
One of the most compelling aspects of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid is its role as a building block in the synthesis of more complex molecules. The benzoic acid core can serve as a rigid scaffold, while the pyrrole ring can act as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets. This structural versatility has been leveraged in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are increasingly recognized as key drivers in many pathological processes.
Recent advancements in computational chemistry have further enhanced the exploration of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid's potential. Molecular docking studies have revealed that this compound can interact with a wide range of biological targets, including receptors and enzymes implicated in neurological disorders, cancer, and infectious diseases. These virtual screening approaches have accelerated the identification of promising lead compounds, reducing the time and cost associated with traditional high-throughput screening methods.
The synthesis of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid itself is another area of active investigation. Researchers have developed efficient synthetic routes that highlight its accessibility while maintaining high yields and purity. These methods often involve multi-step organic transformations, including condensation reactions, cyclizations, and functional group interconversions. The optimization of these synthetic pathways is crucial for ensuring scalability, which is essential for both academic research and industrial applications.
In addition to its pharmaceutical applications, 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid has shown promise in material science. Its ability to form coordination complexes with metal ions has been explored for developing novel materials with applications in catalysis, sensing, and luminescence. The pyrrole ring's nitrogen atoms can coordinate with transition metals such as copper (Cu), zinc (Zn), and iron (Fe), leading to stable complexes with distinct properties.
The biological activity of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid has been further investigated through experimental studies. In vitro assays have demonstrated its ability to modulate various cellular processes, including proliferation, differentiation, and apoptosis. These effects are often mediated through interactions with intracellular signaling pathways, making it a potential therapeutic agent for conditions characterized by dysregulated cell behavior.
Moreover, the compound's stability under physiological conditions makes it an attractive candidate for drug development. Its resistance to degradation by common metabolic enzymes ensures prolonged bioavailability, which is critical for achieving therapeutic efficacy. This stability has been confirmed through kinetic studies that assess its degradation rates under various pH and temperature conditions.
The integration of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid into drug development pipelines has also been facilitated by advances in biocatalysis. Enzyme-mediated transformations have enabled selective functionalization at specific positions within the molecule, allowing for greater control over its chemical diversity. Such biocatalytic approaches align with the growing emphasis on sustainable chemistry practices that minimize waste and energy consumption.
In conclusion,3-Amino-4-(1H-pyrrol-1-y]benzoic acid (CAS No. 1315475 -29 -6 ) represents a multifaceted compound with significant potential across multiple domains of science and industry。 Its unique structural features, coupled with recent advances in synthetic chemistry, computational modeling, and biological testing, position it as a cornerstone molecule for future research。 As scientists continue to uncover new applications, this compound is poised to play an increasingly important role in shaping the next generation of therapeutic agents。
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